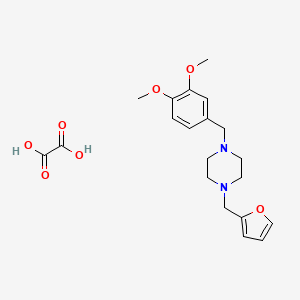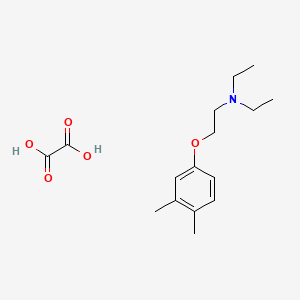![molecular formula C18H15Cl2N3 B4945225 2-(4-Chlorophenyl)-4-prop-2-enylimidazo[1,2-a]benzimidazole;hydrochloride](/img/structure/B4945225.png)
2-(4-Chlorophenyl)-4-prop-2-enylimidazo[1,2-a]benzimidazole;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenyl)-4-prop-2-enylimidazo[1,2-a]benzimidazole;hydrochloride is a heterocyclic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-4-prop-2-enylimidazo[1,2-a]benzimidazole;hydrochloride typically involves the cyclization of aniline derivatives with appropriate reagents. One common method is the oxidative cyclization of anilines via nitrosobenzene intermediates under acidic conditions . Another approach involves the use of enamino ketones as building blocks, which are heated under reflux in pyridine to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been reported to increase yield and reduce reaction time significantly . Additionally, the use of environmentally benign solvents and reagents is preferred to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Chlorophenyl)-4-prop-2-enylimidazo[1,2-a]benzimidazole;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetonitrile at room temperature.
Reduction: Sodium borohydride in methanol under reflux.
Substitution: Amines in the presence of a base like triethylamine in dichloromethane.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 2-(4-Chlorophenyl)-4-prop-2-enylimidazo[1,2-a]benzimidazole;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with nucleic acids and proteins, leading to the inhibition of key biological processes. For example, it can inhibit the activity of certain enzymes involved in DNA replication and repair . Additionally, the compound may induce apoptosis in cancer cells by activating specific signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole: A parent compound with a wide range of biological activities.
2-Phenylbenzimidazole: Known for its anticancer properties.
Pyrimido[1,2-a]benzimidazole: Exhibits antiviral and antimicrobial activities.
Uniqueness
2-(4-Chlorophenyl)-4-prop-2-enylimidazo[1,2-a]benzimidazole;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chlorophenyl and prop-2-enyl groups enhances its ability to interact with biological targets, making it a promising candidate for further research and development.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-4-prop-2-enylimidazo[1,2-a]benzimidazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3.ClH/c1-2-11-21-16-5-3-4-6-17(16)22-12-15(20-18(21)22)13-7-9-14(19)10-8-13;/h2-10,12H,1,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZTNUGXTRDCKIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2N3C1=NC(=C3)C4=CC=C(C=C4)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methoxyphenyl)-3-{1-[(4-methyl-2-thienyl)sulfonyl]-4-piperidinyl}propanamide](/img/structure/B4945148.png)

![2-cyclopropyl-6-{[4-(2-phenylethyl)-1-piperidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B4945165.png)

![N-[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-4-pentenamide](/img/structure/B4945185.png)
![(E)-3-(furan-2-yl)-2-methyl-N-[[2-(4-methyl-1,4-diazepan-1-yl)pyridin-3-yl]methyl]prop-2-en-1-amine](/img/structure/B4945188.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-N-1,3-thiazol-2-yl-4-piperidinecarboxamide](/img/structure/B4945195.png)

![ethyl 5-methyl-1-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B4945217.png)
![2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-dibenzo[b,d]furan-3-ylacetamide](/img/structure/B4945233.png)
![4-methoxy-2-[3-(1H-pyrazol-3-yl)phenyl]pyrimidine](/img/structure/B4945240.png)
![METHYL 3-{[(3-CHLOROPHENYL)CARBAMOYL]METHYL}-1,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B4945244.png)
![N-{1-[1-(3-phenylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4945250.png)
